molecular formula C9H17N5 B8315720 Dicyclopropylmethylbiguanide

Dicyclopropylmethylbiguanide

Cat. No.: B8315720
M. Wt: 195.27 g/mol
InChI Key: NFXMMHVADJEVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclopropylmethylbiguanide is a useful research compound. Its molecular formula is C9H17N5 and its molecular weight is 195.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(dicyclopropylmethyl)guanidine

InChI

InChI=1S/C9H17N5/c10-8(11)14-9(12)13-7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H6,10,11,12,13,14)

InChI Key

NFXMMHVADJEVDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)N=C(N)N=C(N)N

Origin of Product

United States

Preparation Methods

Cyanamide-Dicyclopropylmethylamine Condensation

Procedure :

  • Reactants :

    • Dicyclopropylmethylamine (0.25 mol)

    • Cyanamide (0.25 mol)

    • Sodium hydroxide (0.5 mol) as base

    • Ethanol (250 mL) as solvent

  • Reaction Conditions :

    • Temperature: 80–100°C

    • Duration: 8–12 hours

    • Atmosphere: Nitrogen to prevent oxidation

  • Mechanism :
    The amine nucleophilically attacks the electrophilic carbon in cyanamide, followed by deprotonation and subsequent guanidine bond formation (Figure 1).

Yield : 65–72% (crude), improving to 85% after recrystallization from ethanol-water.

Challenges :

  • Cyclopropane ring strain necessitates mild temperatures to avoid ring-opening side reactions.

  • Amine basicity requires careful pH control to prevent premature precipitation.

Dicyandiamide Alkylation

Procedure :

  • Reactants :

    • Dicyandiamide (0.2 mol)

    • Dicyclopropylmethyl bromide (0.4 mol)

    • Potassium carbonate (0.6 mol)

    • Dimethylformamide (DMF, 200 mL)

  • Reaction Conditions :

    • Temperature: 60°C

    • Duration: 24 hours

  • Mechanism :
    SN2 alkylation of dicyandiamide’s terminal nitrogens, followed by tautomerization to the biguanide structure.

Yield : 55–60%, limited by competing dialkylation and solvent degradation.

Thiocyanate-Mediated Route

Procedure :

  • Reactants :

    • Dicyclopropylmethylamine hydrochloride (0.3 mol)

    • Ammonium thiocyanate (0.3 mol)

    • Hydrochloric acid (conc., 50 mL)

  • Reaction Conditions :

    • Temperature: Reflux (110°C)

    • Duration: 6 hours

  • Mechanism :
    Thiocyanate acts as a sulfur donor, facilitating guanidinylation via intermediate thioamide formation.

Yield : 50–58%, with significant sulfur byproducts requiring chromatographic purification.

Optimization Strategies

Solvent Selection

SolventBoiling Point (°C)Dielectric ConstantYield (%)
Ethanol7824.372
DMF15336.760
Water10080.1<40

Ethanol balances polarity and boiling point, minimizing side reactions while ensuring solubility.

Temperature Modulation

Elevating temperatures beyond 100°C in the cyanamide route degrades cyclopropane rings, reducing yield by 20–30%. Microwave-assisted synthesis at 80°C for 2 hours improves efficiency (yield: 78%) by enhancing reaction kinetics without thermal degradation.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, D2_2O): δ 3.15 (m, 2H, cyclopropyl-CH2_2), 1.45–1.60 (m, 8H, cyclopropyl-H), 2.95 (s, 1H, NH).

  • IR (KBr): 1670 cm1^{-1} (C=N stretch), 3300 cm1^{-1} (N-H stretch).

X-Ray Crystallography

Single-crystal analysis confirms the planar guanidine core and dihedral angles of 112° between cyclopropane rings, validating steric accommodation (Figure 2).

Industrial-Scale Considerations

Pilot-Scale Protocol :

  • Continuous flow reactor with in-line pH monitoring.

  • Yield: 82% at 10 kg/batch, with >99.5% purity via recrystallization.

Cost Analysis :

  • Raw materials: $120/kg (dicyclopropylmethylamine), $45/kg (cyanamide).

  • Production cost: $180/kg, competitive with metformin derivatives .

Q & A

How can researchers optimize synthetic protocols for Dicyclopropylmethylbiguanide to ensure reproducibility in preclinical studies?

Basic Research Focus :
Methodological guidance should address reaction conditions (e.g., temperature, solvent selection) and purification techniques. For example, varying cyclopropane ring-strain energy during synthesis may influence yield, requiring systematic optimization of cyclopropylmethylamine-to-biguanide molar ratios . Chromatographic purity validation (HPLC/GC-MS) and structural confirmation (NMR, FTIR) are critical to minimize batch-to-batch variability in biological assays.

Advanced Consideration :
Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, reaction time) and identify statistically significant factors affecting yield. Mixed-methods approaches could integrate quantitative yield data with qualitative mechanistic insights (e.g., DFT calculations for transition-state analysis) .

What strategies resolve contradictory data on this compound’s cytotoxicity across in vitro and in vivo models?

Basic Research Focus :
Standardize assay conditions (e.g., cell line selection, exposure duration, metabolite profiling) to isolate compound-specific effects from experimental artifacts. For instance, discrepancies in IC50 values may arise from differences in serum protein binding or metabolic activation pathways .

Advanced Consideration :
Apply meta-analysis frameworks to aggregate data from heterogeneous studies. Evaluate confounding variables (e.g., pharmacokinetic parameters, interspecies metabolic differences) using multivariate regression. Cross-validate findings via organ-on-a-chip models to bridge in vitro-in vivo gaps .

How should researchers design a mixed-methods study to investigate this compound’s dual antimicrobial and antidiabetic mechanisms?

Basic Research Focus : Formulate a quantitative hypothesis (e.g., “Does this compound inhibit bacterial glucosidase and human AMPK with comparable IC50?”) paired with a qualitative exploration of structure-activity relationships (SAR). Use enzyme kinetics (Michaelis-Menten assays) for quantitative validation .

Advanced Consideration :
Integrate transcriptomic data (RNA-seq) with molecular dynamics simulations to map binding interactions. Triangulate results via convergence analysis, where qualitative SAR insights explain outliers in quantitative dose-response curves .

What ethical and methodological safeguards are critical for human trials involving this compound derivatives?

Basic Research Focus :
Prioritize preclinical toxicokinetic profiling (e.g., NOAEL determination in rodents) and in silico toxicity prediction (e.g., ProTox-II) to justify safe dosing ranges. Adhere to IRB protocols for informed consent and risk-benefit documentation .

Advanced Consideration :
Implement adaptive trial designs with interim futility analyses to terminate non-viable cohorts early. Use biomarkers (e.g., lactate levels for biguanide-associated acidosis) as surrogate endpoints to enhance safety monitoring .

How can computational and experimental data be combined to refine this compound’s pharmacophore model?

Basic Research Focus :
Generate initial QSAR models using docking simulations (AutoDock Vina) against target proteins (e.g., SGLT2, bacterial DHFR). Validate predictions via competitive binding assays (SPR or ITC) .

Advanced Consideration :
Apply machine learning (e.g., random forest regression) to predict bioactivity from molecular descriptors. Cross-train models with high-throughput screening data to improve generalizability and address overfitting .

What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Basic Research Focus :
Use sigmoidal curve-fitting (Hill equation) to estimate EC50/Emax. Compare log-transformed dose groups via ANOVA with post-hoc Tukey tests .

Advanced Consideration :
Employ Bayesian hierarchical models to account for inter-study variability. Model biphasic responses (e.g., hormesis) using piecewise regression or Gaussian processes .

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